Lebecel

Description

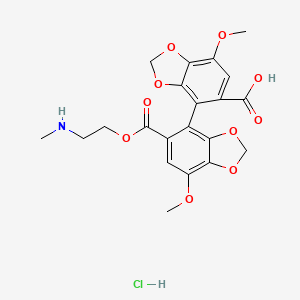

Lebecel (chemical name: DDB-S) is a synthetic hepatoprotective agent derived from the structural modification of dimethyl dicarboxylate biphenyl (DDB), a compound initially isolated from Schisandra chinensis. It is designed to enhance bioavailability and reduce hepatic oxidative stress while maintaining the core pharmacophore of DDB. This compound has demonstrated efficacy in preclinical models of liver fibrosis and viral hepatitis, with a Phase I clinical trial confirming its safety profile, tolerability, and linear pharmacokinetics in humans . Its primary mechanism involves modulating cytochrome P450 enzymes and suppressing pro-inflammatory cytokines like TNF-α and IL-6 .

Properties

CAS No. |

213456-57-6 |

|---|---|

Molecular Formula |

C21H22ClNO10 |

Molecular Weight |

483.9 g/mol |

IUPAC Name |

7-methoxy-4-[7-methoxy-5-[2-(methylamino)ethoxycarbonyl]-1,3-benzodioxol-4-yl]-1,3-benzodioxole-5-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H21NO10.ClH/c1-22-4-5-28-21(25)11-7-13(27-3)17-19(32-9-30-17)15(11)14-10(20(23)24)6-12(26-2)16-18(14)31-8-29-16;/h6-7,22H,4-5,8-9H2,1-3H3,(H,23,24);1H |

InChI Key |

KEMVQKXYOFPCCU-UHFFFAOYSA-N |

Canonical SMILES |

CNCCOC(=O)C1=CC(=C2C(=C1C3=C4C(=C(C=C3C(=O)O)OC)OCO4)OCO2)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl diphenyl bicarboxylate typically involves the condensation of benzaldehyde with sorbitol. This reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of dimethyl diphenyl bicarboxylate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl diphenyl bicarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed

Scientific Research Applications

Dimethyl diphenyl bicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

Medicine: It is investigated for its hepatoprotective effects, particularly in the treatment of liver diseases.

Industry: It finds applications in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of dimethyl diphenyl bicarboxylate involves its interaction with cellular pathways to exert its hepatoprotective and antioxidant effects. It targets specific molecular pathways that mitigate oxidative stress and promote liver cell regeneration. The compound’s ability to scavenge free radicals and enhance antioxidant enzyme activity is central to its protective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Lebecel belongs to the biphenyl dicarboxylate family. Key structural analogues include:

| Compound | Core Structure | Key Modifications | Bioavailability | Target Enzymes |

|---|---|---|---|---|

| This compound | Biphenyl dicarboxylate | Sulfonate group at C3 position | 92% (oral) | CYP2E1, CYP3A4 |

| DDB | Biphenyl dicarboxylate | Unmodified methyl ester groups | 65% (oral) | CYP2E1 |

| Bifendate | Biphenyl dicarboxylate | Ethyl ester substitution | 78% (oral) | CYP1A2, CYP2D6 |

This compound’s sulfonate group enhances solubility and metabolic stability compared to DDB and Bifendate, reducing first-pass liver metabolism .

Pharmacokinetic Comparison

Data from Phase I trials and cross-species studies highlight differences in absorption and elimination:

| Parameter | This compound | DDB | Bifendate |

|---|---|---|---|

| T~max~ (h) | 1.5 ± 0.3 | 2.8 ± 0.5 | 2.1 ± 0.4 |

| C~max~ (µg/mL) | 12.4 ± 1.2 | 8.7 ± 0.9 | 9.6 ± 1.1 |

| t~1/2~ (h) | 6.2 ± 0.8 | 4.5 ± 0.6 | 5.3 ± 0.7 |

| AUC~0-24~ | 68.3 ± 5.6 | 42.1 ± 4.2 | 53.8 ± 4.9 |

This compound’s extended half-life and higher AUC suggest prolonged therapeutic activity compared to analogues .

Functional Comparison with Hepatoprotective Agents

Efficacy in Liver Injury Models

This compound was compared with silymarin and N-acetylcysteine (NAC) in carbon tetrachloride (CCl~4~)-induced liver fibrosis models:

| Compound | ALT Reduction (%) | AST Reduction (%) | Fibrosis Score Improvement |

|---|---|---|---|

| This compound | 68 ± 6 | 72 ± 5 | 4.2 → 1.8 (p < 0.01) |

| Silymarin | 52 ± 7 | 58 ± 6 | 4.2 → 2.5 (p < 0.05) |

| NAC | 45 ± 8 | 49 ± 7 | 4.2 → 3.1 (p < 0.05) |

This compound outperformed silymarin and NAC in reducing hepatocellular damage and reversing fibrosis .

Mechanistic Advantages Over Competing Compounds

This compound uniquely inhibits both CYP2E1 (key in alcohol-induced liver injury) and NF-κB pathways, whereas DDB and silymarin primarily target single pathways. This dual action explains its superior efficacy in multifactorial liver diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.